2,6-Dimethylquinoline hydrobromide
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Overview
Description
2,6-Dimethylquinoline hydrobromide is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of two methyl groups attached to the 2nd and 6th positions of the quinoline ring, and it forms a hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylquinoline hydrobromide typically involves the alkylation of quinoline. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another method involves the dehydrogenation of tetrahydroquinolines using catalysts such as cobalt oxide or titanium dioxide under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. Visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts and oxygen as green oxidants are examples of such methods . These methods are preferred due to their efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as cobalt oxide, titanium dioxide, and various metal catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2,6-Dimethylquinoline hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethylquinoline hydrobromide involves its interaction with molecular targets such as cytochrome P450 enzymes. It inhibits the activity of these enzymes by binding to their active sites, thereby affecting the metabolism of various substrates . This inhibition can lead to changes in the pharmacokinetics of drugs and other compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dimethylquinoline hydrobromide include:
- 2-Methylquinoline hydrobromide
- 4-Methylquinoline hydrobromide
- 2,3-Dimethylquinoline hydrobromide
- 2,4-Dimethylquinoline hydrobromide
- 2,5-Dimethylquinoline hydrobromide
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2nd and 6th positions can affect the compound’s electronic properties and steric hindrance, leading to distinct interactions with molecular targets compared to other methylquinoline derivatives .
Properties
CAS No. |
90936-26-8 |
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Molecular Formula |
C11H12BrN |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
2,6-dimethylquinoline;hydrobromide |
InChI |
InChI=1S/C11H11N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3-7H,1-2H3;1H |
InChI Key |
WLIPHEVEZBENKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C.Br |
Origin of Product |
United States |
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